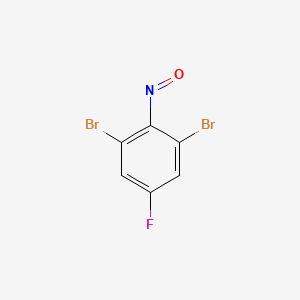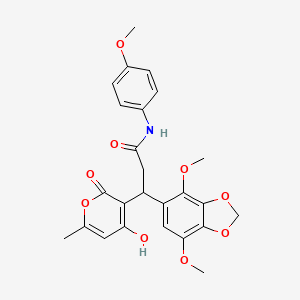
1,3-Dibromo-5-fluoro-2-nitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-fluoro-2-nitrosobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and nitroso functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-fluoro-2-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-dibromo-5-fluorobenzene followed by the reduction of the nitro group to a nitroso group. The nitration typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reagents such as iron powder and hydrochloric acid or other reducing agents like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-5-fluoro-2-nitrosobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield an alkylamino derivative.
Reduction Reactions: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst, solvents (ethanol, methanol).
Oxidation: Hydrogen peroxide, potassium permanganate, solvents (water, acetic acid).
Major Products
Substitution: Alkylamino derivatives, thiol-substituted compounds.
Reduction: Amino derivatives.
Oxidation: Nitro derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-fluoro-2-nitrosobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties, such as liquid crystals and organic semiconductors.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-5-fluoro-2-nitrosobenzene depends on its chemical reactivity and the nature of its interactions with biological targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that affect biological function. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but with a nitro group instead of a nitroso group.
1,3-Dichloro-5-fluoro-2-nitrosobenzene: Similar structure but with chlorine atoms instead of bromine atoms.
1,3-Dibromo-5-chloro-2-nitrosobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1,3-Dibromo-5-fluoro-2-nitrosobenzene is unique due to the combination of bromine, fluorine, and nitroso groups, which confer distinct electronic and steric properties
Propiedades
Fórmula molecular |
C6H2Br2FNO |
|---|---|
Peso molecular |
282.89 g/mol |
Nombre IUPAC |
1,3-dibromo-5-fluoro-2-nitrosobenzene |
InChI |
InChI=1S/C6H2Br2FNO/c7-4-1-3(9)2-5(8)6(4)10-11/h1-2H |
Clave InChI |
DSJFHTYLNCWNAS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)N=O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine](/img/structure/B11051274.png)

![Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate](/img/structure/B11051283.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)
![Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester](/img/structure/B11051292.png)
![4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B11051302.png)
![1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11051305.png)
![4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11051306.png)
![2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one](/img/structure/B11051308.png)
![2-[4-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11051311.png)
![Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-](/img/structure/B11051312.png)
![3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051331.png)
![3-[3-(trifluoromethoxy)benzyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051336.png)
![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11051341.png)